5,6-Difluoroisoindoline-1,3-dione
Overview
Description
5,6-Difluoroisoindoline-1,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 g/mol .
Synthesis Analysis
The synthesis of 5,6-Difluoroisoindoline-1,3-dione involves several reactions. One method involves stirring 4,5-difluorophthalic anhydride in formamide at 130°C for 2 hours. The reaction mixture is then added to ice-cold water, and the precipitated yellow solid is filtered off, washed thoroughly with cold water, and dried under high vacuum . Another method involves the reaction of 5,6-difluoroisobenzofuran-1,3-dione with formamide at 130°C for 2 hours .Molecular Structure Analysis
The molecular structure of 5,6-Difluoroisoindoline-1,3-dione consists of a central isoindoline ring, with two fluorine atoms attached at the 5 and 6 positions, and two carbonyl groups attached at the 1 and 3 positions .Chemical Reactions Analysis
Several chemical reactions involving 5,6-Difluoroisoindoline-1,3-dione have been reported. For example, it can react with sodium tetrahydroborate and ethanol at 0 - 20°C . It can also undergo a multi-step reaction involving ethanol, sodium tetrahydroborate, trifluoroacetic acid, triethylsilane, and dichloromethane .Physical And Chemical Properties Analysis
5,6-Difluoroisoindoline-1,3-dione is a white solid . Its boiling point and linear structure formula are not available .Scientific Research Applications
Pharmaceutical Synthesis
Isoindoline-1,3-dione derivatives, including 5,6-Difluoroisoindoline-1,3-dione, have gained significant attention for their potential use in pharmaceutical synthesis . They have shown promising results in the treatment of various diseases.
Herbicides
These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application.
Colorants and Dyes
The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 give these compounds unique properties that make them useful in the production of colorants and dyes .
Polymer Additives
Isoindoline-1,3-dione derivatives have been used as additives in polymers . They can enhance the properties of the polymer, making it more suitable for specific applications.
Organic Synthesis
These compounds have been used in organic synthesis . Their unique reactivity and diverse synthetic strategies make them valuable in this field.
Photochromic Materials
Isoindoline-1,3-dione derivatives have been used in the development of photochromic materials . These materials change color in response to light, and these compounds contribute to this property.
Anticancer Agents
Isoindoline-1,3-dione derivatives have been synthesized and investigated against blood cancer using K562 and Raji cell lines . They have shown promising results in inhibiting the growth of cancer cells.
Fluorine-functionalized Materials
The first synthesis of a difluorinated 4,7-dibromo-2-(2-butyloctyl)-5,6-difluoroisoindoline-1,3-dione (dibromoffIDD) unit has been reported . This novel acceptor unit has potential applications in the development of fluorine-functionalized materials.
Safety and Hazards
properties
IUPAC Name |
5,6-difluoroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUYCSLODQSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Difluoroisoindoline-1,3-dione |
Synthesis routes and methods I
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Synthesis routes and methods II
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